Cas no 1710293-76-7 (2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane)

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane 化学的及び物理的性質
名前と識別子
-
- 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-azepane
- 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane
-
- インチ: 1S/C13H23N3/c1-4-16-11(3)13(10(2)15-16)12-8-6-5-7-9-14-12/h12,14H,4-9H2,1-3H3
- InChIKey: GQARAZHJQHEFHB-UHFFFAOYSA-N
- ほほえんだ: N1CCCCCC1C1C(C)=NN(CC)C=1C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 219
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 29.8
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM292495-1g |
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane |
1710293-76-7 | 97% | 1g |
$627 | 2023-02-17 | |
Chemenu | CM292495-1g |
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane |
1710293-76-7 | 97% | 1g |
$528 | 2021-06-09 | |
Chemenu | CM292495-5g |
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane |
1710293-76-7 | 97% | 5g |
$1384 | 2021-06-09 |
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane 関連文献
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepaneに関する追加情報
2-(1-Ethyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)Azepane: A Comprehensive Overview
The compound 2-(1-Ethyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)Azepane (CAS No. 1710293-76-7) is a fascinating molecule with a unique structure and potential applications in various fields. This compound belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The pyrazole ring, substituted with ethyl and dimethyl groups, adds complexity to its structure, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of azepane derivatives in drug discovery, particularly in the development of GABA receptor modulators. The azepane core provides a rigid framework that can be easily modified to enhance pharmacokinetic properties. The pyrazole moiety, known for its aromatic stability and potential for hydrogen bonding, further enhances the compound's versatility. Researchers have explored the use of this compound as a lead molecule in the design of novel therapeutic agents targeting central nervous system disorders.
The synthesis of 2-(1-Ethyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)Azepane involves a multi-step process that combines principles from organic chemistry and catalysis. The key steps include the formation of the pyrazole ring through cyclization reactions and subsequent coupling with the azepane moiety. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are crucial for pharmacological studies.
In terms of applications, this compound has shown promise in preclinical models for treating anxiety and epilepsy. Its ability to modulate GABA receptors without inducing sedation makes it a valuable candidate for drug development. Additionally, the compound's unique structure has inspired its use as a building block in the synthesis of more complex molecules with diverse biological activities.
From an environmental perspective, understanding the toxicological profile of 2-(1-Ethyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)Azepane is essential for ensuring safe handling and disposal. Studies have indicated that while the compound exhibits moderate acute toxicity, its chronic effects require further investigation. Regulatory agencies have emphasized the importance of conducting comprehensive risk assessments to ensure compliance with safety standards.
Looking ahead, ongoing research aims to explore the potential of this compound in other therapeutic areas, such as neurodegenerative diseases and pain management. The integration of computational chemistry techniques with experimental studies is expected to accelerate its development into a clinically relevant drug.
1710293-76-7 (2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane) 関連製品
- 1426290-08-5(5-Bromo-2-chloro-4-fluorobenzyl cyanide)
- 1251631-57-8(N-cycloheptyl-1-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-5-methyl-1H-pyrazole-4-carboxamide)
- 2229246-01-7(2-3-(4-fluorophenyl)-1H-pyrazol-4-ylethane-1-sulfonyl chloride)
- 1355218-66-4(5-(Tert-butylsulfanyl)-2-chloropyridine)
- 1692019-79-6(Propanamide, N-(3-formylphenyl)-2-methyl-)
- 204688-61-9(2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid)
- 1040656-29-8(N-[(4-ethylphenyl)methyl]-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide)
- 111047-29-1(2-Iodo-N-1,10-phenanthrolin-5-ylacetamide)
- 87442-58-8(cis-2-phenylcyclobutane-1-carboxylic acid)
- 1926163-87-2(Fmoc-a-cyclopropyl-Ala-OH)




